2-[(3-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with an ethyl group, and a hydroxyl group attached to the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol typically involves the reaction of 3-ethyl aniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism where the amino group of the aniline attacks the electrophilic carbon atoms of the dichloropyrimidine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol
- 2-(3-Methyl-phenylamino)-6-methyl-pyrimidin-4-ol
- 2-(3-Ethyl-phenylamino)-4-methyl-pyrimidin-6-ol
Uniqueness
2-(3-Ethyl-phenylamino)-6-methyl-pyrimidin-4-ol is unique due to the specific position of the ethyl and amino groups on the phenyl ring and the hydroxyl group on the pyrimidine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(3-ethylanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-3-10-5-4-6-11(8-10)15-13-14-9(2)7-12(17)16-13/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
WXSOUODBBYHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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